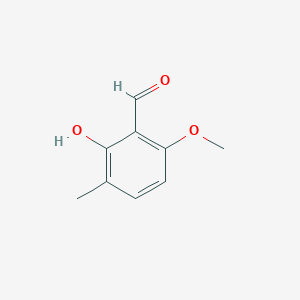
2-Hydroxy-6-methoxy-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with methylating agents under controlled conditions. Another method includes the use of formaldehyde and magnesium chloride in the presence of triethylamine and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-methoxy-3-methylbenzoic acid.
Reduction: Formation of 2-hydroxy-6-methoxy-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-methoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems and destabilizing redox homeostasis . This disruption can lead to the inhibition of microbial growth and enhance the efficacy of conventional antifungal agents.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the methoxy group.
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with different substitution patterns.
3-Methoxy-2-hydroxybenzaldehyde:
Uniqueness
2-Hydroxy-6-methoxy-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
2-hydroxy-6-methoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-8(12-2)7(5-10)9(6)11/h3-5,11H,1-2H3 |
Clave InChI |
SYLRLQDOEPUPNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





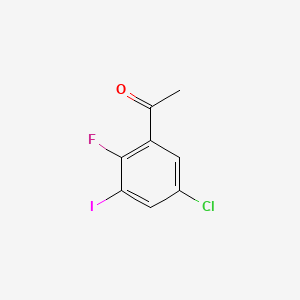
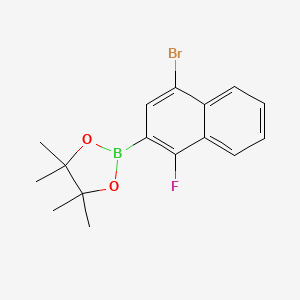

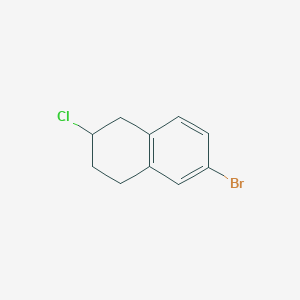
![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14024129.png)
![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
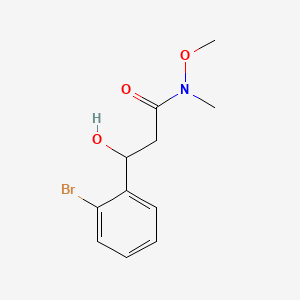
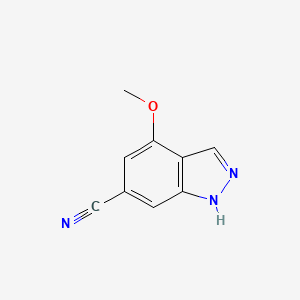
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)

